(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
“(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 668275-46-5 and a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been well studied in the past decade . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A copper-catalyzed coupling reaction has been reported for the synthesis of imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3
.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 162.19 .
Scientific Research Applications
Multi-Component Reaction Synthesis
The compound has been utilized in the novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines. This process is facilitated by microwave irradiation and catalyzed by scandium triflate. It represents a significant advancement in the synthesis of 3-aminoimidazo[1,2-a]pyridines, avoiding the use of isonitriles and subsequent de-protection strategies (Schwerkoske, Masquelin, Perun, & Hulme, 2005).
Creation of Extended Pi-Conjugated Systems
The compound plays a role in the synthesis of bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems. This synthesis is achieved through a novel pseudo five-component condensation process, highlighting the compound's versatility in forming complex heterocyclic structures (Shaabani, Soleimani, Maleki, & Moghimirad, 2009).
Functional Model Studies
The compound has been used in creating functional models for studies, like those on iron(III) catecholate complexes. Such studies are crucial for understanding complex biochemical processes and developing catalytic systems (Duda, Pascaly, & Krebs, 1997).
Synthesis of Disubstituted Imidazo[1,2-a]pyridines
It has been involved in the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones. This showcases its use in creating structurally specific derivatives with potential applications in various fields (Aggarwal, Singh, Sanz, Claramunt, Torralba, & Torres, 2016).
Development of Conformationally Restricted Scaffolds
The compound has been utilized in the synthesis of a series of 11-aryl-11H-indeno[1',2':4,5] imidazo[1,2-a]pyridines, acting as conformationally restricted, privileged aza-heterocyclic scaffolds bearing triarylmethane analogs. Such scaffolds are critical in medicinal chemistry for drug development (Borgohain & Das, 2019).
Aqueous Synthesis Methods
This compound has been synthesized in aqueous conditions, demonstrating its adaptability to environmentally benign synthesis methods. This is important in green chemistry and sustainable practices (Mohan, Rao, & Adimurthy, 2013).
Cytotoxic Activity Studies
2-Methylimidazo[1,2-a]pyridine derivatives, closely related to the compound , have been synthesized and evaluated for cytotoxic activity. This shows the potential biomedical applications of derivatives of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Vilchis-Reyes et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDTKSEXKBTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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